

Application Notes: **(6-Methoxypyridin-2-YL)methanol** in the Synthesis of Bioactive Molecules

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Compound of Interest

Compound Name: **(6-Methoxypyridin-2-YL)methanol**

Cat. No.: **B151914**

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For Researchers, Scientists, and Drug Development Professionals

(6-Methoxypyridin-2-YL)methanol is a key heterocyclic building block employed in the synthesis of a variety of bioactive molecules. Its pyridine core, substituted with a methoxy and a hydroxymethyl group, provides a versatile scaffold for creating compounds with significant therapeutic potential. Notably, this reagent is instrumental in the development of selective positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a critical target for the treatment of cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia.

The methoxy group can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, while the hydroxymethyl group offers a reactive handle for various chemical transformations. This allows for the systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic profiles of the resulting bioactive compounds.

Featured Application: Synthesis of M1 Muscarinic Receptor Positive Allosteric Modulators (PAMs)

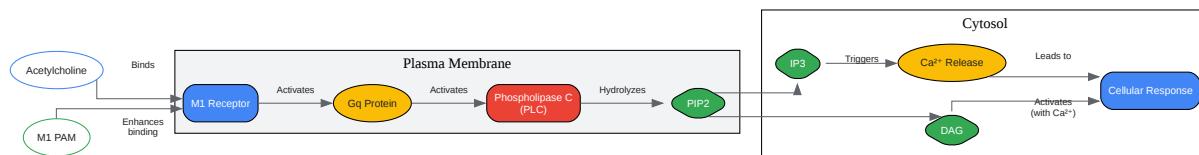
A significant application of **(6-Methoxypyridin-2-YL)methanol** and its derivatives is in the synthesis of M1 PAMs featuring an isoindolin-1-one core. These molecules have demonstrated high potency and selectivity for the M1 receptor, offering a promising therapeutic strategy by

enhancing the effect of the endogenous neurotransmitter acetylcholine without direct receptor activation, which can reduce the risk of side effects.

The general synthetic strategy involves the coupling of the (6-methoxypyridin-2-yl)methylamine moiety, derived from **(6-Methoxypyridin-2-YL)methanol**, with a suitably substituted benzoic acid derivative, followed by an intramolecular cyclization to form the characteristic isoindolin-1-one scaffold.

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.^{[1][2][3]} Upon binding of acetylcholine, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).^{[1][2]} PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).^{[1][3]} IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca^{2+}).^[1] The elevated cytosolic Ca^{2+} and DAG together activate protein kinase C (PKC) and other downstream effectors, leading to various cellular responses. M1 PAMs enhance this signaling cascade in the presence of acetylcholine.



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Caption: M1 Muscarinic Receptor Gq Signaling Pathway.

Quantitative Data on M1 PAMs with a (6-Methoxypyridin-2-YL) Moiety

The following table summarizes the in vitro pharmacological data for a selection of M1 PAMs incorporating the (6-methoxypyridin-2-yl) structural motif. The data highlights the potency (EC50) and selectivity of these compounds.

Compound ID	M1 EC50 (nM)	M2-M5		Reference
		Receptor Activity (μM)	ACh Fold-Shift	
ML137	830	> 30	> 3-fold	[4]
VU0453595	Potent PAM	Highly selective vs. M2-M5	Not specified	[5]
PF-06767832	Potent PAM-Agonist	Devoid of M2/M3 activity	Not specified	[6]

Experimental Protocols

Synthesis of (6-Methoxypyridin-2-YL)methanol

This protocol describes the reduction of a 6-methoxypyridine-2-carboxylic acid ester to the corresponding alcohol.

Materials:

- 6-methoxypyridine-2-carboxylic acid methyl ester
- Anhydrous methanol
- Sodium borohydride (NaBH₄)
- Water
- Brine
- Dichloromethane (DCM)
- 2-Propanol

- Magnesium sulfate ($MgSO_4$)
- Nitrogen gas
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Rotary evaporator

Procedure:

- Dissolve 6-methoxypyridine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride (3.0 eq) to the cooled solution while stirring.
- Maintain the reaction at 0 °C for 30 minutes.
- Allow the reaction to warm to room temperature and continue stirring for 1 hour.
- Quench the reaction by the careful addition of water.
- Concentrate the mixture using a rotary evaporator to remove the methanol.
- Dilute the residue with brine and extract three times with a 2:1 mixture of dichloromethane and 2-propanol.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **(6-Methoxypyridin-2-YL)methanol**.

Representative Synthesis of a 2-((6-methoxypyridin-2-yl)methyl)isoindolin-1-one based M1 PAM

This multi-step protocol outlines a general route for the synthesis of an isoindolin-1-one containing M1 PAM, starting from **(6-Methoxypyridin-2-yl)methanol**.



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Caption: Synthetic workflow for an M1 PAM.

Step 1: Synthesis of (6-Methoxypyridin-2-yl)methanamine

This step involves the conversion of the primary alcohol to an amine. This can be achieved through various methods, such as conversion to a mesylate or tosylate followed by displacement with an azide and subsequent reduction.

Step 2: Reductive Amination with 2-Formylbenzoic acid

Materials:

- (6-Methoxypyridin-2-yl)methanamine
- 2-Formylbenzoic acid
- Methanol
- Sodium cyanoborohydride (NaBH_3CN) or Sodium triacetoxyborohydride (STAB)
- Acetic acid (catalytic amount)
- Round-bottom flask
- Magnetic stirrer

Procedure:

- To a solution of (6-Methoxypyridin-2-yl)methanamine (1.0 eq) and 2-formylbenzoic acid (1.0 eq) in methanol, add a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1 hour.
- Add sodium cyanoborohydride or sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.
- Continue stirring at room temperature overnight.
- Quench the reaction with water and adjust the pH to neutral with a saturated sodium bicarbonate solution.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain 2-(((6-methoxypyridin-2-yl)methyl)amino)methylbenzoic acid.

Step 3: Intramolecular Amidation (Cyclization)

Materials:

- 2-(((6-methoxypyridin-2-yl)methyl)amino)methylbenzoic acid
- Thionyl chloride (SOCl_2) or a coupling agent like HATU
- Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
- Triethylamine (Et_3N) or Diisopropylethylamine (DIPEA)
- Round-bottom flask
- Magnetic stirrer
- Ice bath

Procedure (using a coupling agent):

- Dissolve 2-(((6-methoxypyridin-2-yl)methyl)amino)methyl)benzoic acid (1.0 eq) in anhydrous DMF.
- Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
- Stir the reaction mixture at room temperature overnight.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield the final 2-((6-methoxypyridin-2-yl)methyl)isoindolin-1-one.

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